molecular formula C18H26ClNO2 B3066148 Lupinine o-methylbenzoicacid ester hydrochloride CAS No. 70782-18-2

Lupinine o-methylbenzoicacid ester hydrochloride

Cat. No.: B3066148
CAS No.: 70782-18-2
M. Wt: 323.9 g/mol
InChI Key: HTFCDZMUVCMOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lupinine o-methylbenzoicacid ester hydrochloride is a chemical compound with the molecular formula C18H26ClNO2 and a molecular weight of 323.9 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lupinine o-methylbenzoicacid ester hydrochloride typically involves the esterification of lupinine with o-methylbenzoic acid, followed by the formation of the hydrochloride salt. The presence of a hydroxyl group in lupinine enables the formation of esters with carboxylic acids . The reaction conditions often involve the use of a basic catalyst under Mannich reaction conditions, where the appropriate ratio of substrate, amine, and formaldehyde is used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions followed by purification processes to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

Lupinine o-methylbenzoicacid ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lupinine o-methylbenzoicacid ester hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly as an acetylcholinesterase inhibitor.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of lupinine o-methylbenzoicacid ester hydrochloride involves its interaction with molecular targets such as acetylcholinesterase. The compound acts as a reversible inhibitor of acetylcholinesterase, which is an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lupinine o-methylbenzoicacid ester hydrochloride include other lupinine derivatives such as:

    Lupinine triazole derivatives: These compounds have been studied for their acetylcholinesterase inhibitory activity.

    Lupinine acetates: These derivatives have been investigated for their enzymatic hydrolysis and metabolic transformations.

Uniqueness

This compound is unique due to its specific ester linkage and hydrochloride salt form, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in research related to neurodegenerative diseases and other conditions involving cholinergic signaling .

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.ClH/c1-14-7-2-3-9-16(14)18(20)21-13-15-8-6-12-19-11-5-4-10-17(15)19;/h2-3,7,9,15,17H,4-6,8,10-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFCDZMUVCMOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2CCCN3C2CCCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588704
Record name (Octahydro-2H-quinolizin-1-yl)methyl 2-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70782-18-2
Record name (Octahydro-2H-quinolizin-1-yl)methyl 2-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lupinine o-methylbenzoicacid ester hydrochloride
Reactant of Route 2
Reactant of Route 2
Lupinine o-methylbenzoicacid ester hydrochloride
Reactant of Route 3
Reactant of Route 3
Lupinine o-methylbenzoicacid ester hydrochloride
Reactant of Route 4
Reactant of Route 4
Lupinine o-methylbenzoicacid ester hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Lupinine o-methylbenzoicacid ester hydrochloride
Reactant of Route 6
Reactant of Route 6
Lupinine o-methylbenzoicacid ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.